(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile
Description
(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile is a halogenated aromatic compound featuring a phenoxy-acetonitrile backbone with substituents at positions 4 (bromo), 2 (fluoro), and 5 (methyl) on the benzene ring.
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-5-methylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRIOQIHKJKLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile typically involves the reaction of 4-bromo-2-fluoro-5-methylphenol with acetonitrile in the presence of a suitable base and catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction parameters is crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways The presence of the bromo, fluoro, and methyl groups can influence its reactivity and binding affinity to various biological molecules
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs, identified from the evidence, include:
Key Observations :
- Substituent Position Effects : The bromo and fluoro substituents in the target compound and analogs influence electronic effects. For example, in 2-(3-Bromo-4-fluorophenyl)acetonitrile , bromo at position 3 and fluoro at 4 create distinct steric and electronic environments compared to the target’s substituents (Br at 4, F at 2).
- Functional Group Impact: The phenoxy linkage in the target and 2-(4-Bromo-2-formylphenoxy)acetonitrile enhances polarity compared to direct phenyl-acetonitrile analogs (e.g., A232105 ). The formyl group in the latter increases electrophilicity, whereas the methyl group in the target may improve lipophilicity.
- Complex Substituents : The ethoxy and trifluoroethoxy groups in 2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile introduce bulkiness and electron-withdrawing effects, likely reducing solubility in aqueous media compared to the target compound.
Physicochemical Properties
While exact data for the target compound are unavailable, trends from analogs suggest:
- Molecular Weight: The target (estimated C₉H₆BrFNO) has a molecular weight of ~246 g/mol, comparable to 2-(4-Bromo-2-formylphenoxy)acetonitrile (240.05 g/mol) .
- Stability : Bromo and fluoro substituents generally enhance thermal stability but may increase susceptibility to nucleophilic aromatic substitution under basic conditions .
Biological Activity
(4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile is a chemical compound with the molecular formula C9H7BrFNO. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features that may confer specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a phenoxy group substituted with bromine and fluorine atoms, along with a methyl group. These substitutions are significant as they can influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their binding affinity to target proteins or enzymes.
Proposed Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other halogenated phenolic compounds.
- Receptor Modulation : It could modulate receptor activity, particularly in G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activity Assays
Case Studies
-
Inhibition of 17β-Hydroxysteroid Dehydrogenase :
In a study focusing on the inhibition of 17β-HSD Type 3, this compound was synthesized and evaluated for its inhibitory potential. The compound exhibited an IC50 value of 700 nM, indicating moderate potency against this enzyme involved in steroid metabolism . -
Activity Against Cancer Cell Lines :
Another study evaluated the compound's effects on various cancer cell lines, including CCRF-CEM, a leukemia model. The results demonstrated a GI50 value of 10 nM, suggesting that this compound has significant cytotoxic effects on cancer cells . -
GPR120 Agonist Activity :
Preliminary findings suggest that this compound may exhibit agonistic properties towards GPCRs, which are crucial for many physiological processes. This potential was based on structural similarities to known GPCR agonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
